rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans
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Overview
Description
rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique stereochemistry, which includes a trans configuration at the 3R and 4R positions. It is commonly used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a suitable precursor such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a benzyl halide and a suitable base to facilitate the substitution.
Esterification: The carboxylate group is introduced through an esterification reaction. This involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, substitution, and esterification reactions.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
rac-methyl (3R,4R)-4-benzylpyrrolidine-3-carboxylate hydrochloride, trans can be compared with other pyrrolidine derivatives such as:
rac-methyl (3R,4R)-4-cyclohexylpyrrolidine-3-carboxylate hydrochloride: This compound has a cyclohexyl group instead of a benzyl group, leading to different chemical and biological properties.
rac-methyl (3R,4R)-4-(tert-butoxycarbonyl)aminomethylpyrrolidine-3-carboxylate hydrochloride: This compound contains a tert-butoxycarbonyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
methyl 4-benzylpyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H |
InChI Key |
SIRLAPDXRSTWJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCC1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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